molecular formula C13H15NOS B14126654 7-(Diethylamino)-2H-chromene-2-thione

7-(Diethylamino)-2H-chromene-2-thione

Cat. No.: B14126654
M. Wt: 233.33 g/mol
InChI Key: FHFPSUWBRIGOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Diethylamino)-2H-chromene-2-thione is a heterocyclic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-2H-chromene-2-thione typically involves the reaction of 7-(diethylamino)-4-hydroxycoumarin with a thiolating agent. One common method is the reaction with phosphorus pentasulfide (P2S5) in an inert solvent such as toluene or xylene. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and real-time monitoring can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-2H-chromene-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

7-(Diethylamino)-2H-chromene-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a fluorescent probe in various analytical techniques.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of organic materials, such as dyes and optical brighteners, due to its photophysical properties.

Mechanism of Action

The mechanism of action of 7-(Diethylamino)-2H-chromene-2-thione involves its interaction with various molecular targets. The diethylamino group enhances its solubility and facilitates its binding to target molecules. The thione moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-(Diethylamino)-4-hydroxycoumarin: A precursor in the synthesis of 7-(Diethylamino)-2H-chromene-2-thione, known for its fluorescent properties.

    7-(Diethylamino)-2H-chromen-2-one: Similar structure but lacks the thione moiety, used in various photophysical applications.

    7-(Diethylamino)-4-methylcoumarin: Another coumarin derivative with different substituents, used in dye and laser applications.

Uniqueness

This compound is unique due to the presence of both the diethylamino group and the thione moiety, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

7-(diethylamino)chromene-2-thione

InChI

InChI=1S/C13H15NOS/c1-3-14(4-2)11-7-5-10-6-8-13(16)15-12(10)9-11/h5-9H,3-4H2,1-2H3

InChI Key

FHFPSUWBRIGOOL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=CC(=S)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.